molecular formula C18H16O2 B13691680 2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione

2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13691680
M. Wt: 264.3 g/mol
InChI Key: KVBSSEQYXZRYGT-UHFFFAOYSA-N
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Description

2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene core substituted with an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and safety. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene core structure and specific substitution pattern, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2-(2-propan-2-ylphenyl)indene-1,3-dione

InChI

InChI=1S/C18H16O2/c1-11(2)12-7-3-4-8-13(12)16-17(19)14-9-5-6-10-15(14)18(16)20/h3-11,16H,1-2H3

InChI Key

KVBSSEQYXZRYGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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